6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWCTRVNWNXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- 3-Chloropyridazin-6-amine or 3-bromopyridazin-6-amine derivatives serve as electrophilic substrates.
- 4-Ethylpiperazine acts as the nucleophilic amine component.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Halogenation or Chlorination | Introduction of a leaving group (Cl or Br) at the 6-position of pyridazin-3-amine | Use of N-chlorosuccinimide (NCS) or equivalent reagents |
| 2 | Nucleophilic Aromatic Substitution | Substitution of halogen with 4-ethylpiperazine | Base-mediated, typically K₂CO₃ or NaH in polar aprotic solvent (DMF, DMSO) at 80–100 °C |
| 3 | Amination/Reduction (if needed) | If starting from nitro precursor, reduction to amine at 3-position | Catalytic hydrogenation or chemical reduction (e.g., SnCl₂) |
| 4 | Purification | Chromatography or recrystallization to isolate pure product | Silica gel chromatography with ethyl acetate/hexane gradients |
Representative Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 90 | 12 | 60–70 | Moderate yield, mild conditions |
| Sodium hydride (NaH) | Dimethyl sulfoxide (DMSO) | 100 | 8 | 65–75 | Higher yield but requires careful handling |
| Cesium carbonate (Cs₂CO₃) | N-Methyl-2-pyrrolidone (NMP) | 85 | 10 | 68–72 | Efficient for sterically hindered substrates |
Catalytic and Alternative Methods
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
Recent advances include palladium-catalyzed amination of halopyridazines with 4-ethylpiperazine under mild conditions, which improves selectivity and yield.
- Catalysts: Pd(OAc)₂ with phosphine ligands (e.g., Xantphos)
- Bases: Cesium carbonate or potassium tert-butoxide
- Solvents: Toluene, dioxane, or DMF
- Temperature: 80–100 °C
- Reaction time: 6–16 hours
This method offers cleaner reactions and easier purification compared to traditional nucleophilic aromatic substitution.
Continuous Flow Synthesis
Industrial-scale synthesis may utilize continuous flow reactors to optimize reaction time, heat transfer, and safety, especially when handling reactive bases and sensitive intermediates.
Analytical and Characterization Techniques
- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern and purity.
- Mass Spectrometry (HRMS): Verifies molecular weight.
- Chromatography (HPLC, TLC): Monitors reaction progress and purity.
- X-ray Crystallography: Used in research settings to confirm stereochemistry and molecular conformation.
Research Findings and Optimization Insights
- Reaction temperature and base choice critically influence yield and side product formation.
- Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilicity of piperazine and facilitates substitution.
- Palladium-catalyzed methods reduce reaction times and improve selectivity.
- Purification by gradient silica gel chromatography yields >95% pure compound suitable for biological assays.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3-chloropyridazin-6-amine + 4-ethylpiperazine | K₂CO₃/DMF, 90 °C, 12 h | 60–70 | Simple, cost-effective | Longer reaction time, moderate yield |
| Palladium-Catalyzed Amination | Pd catalyst, ligand, base, halopyridazine + 4-ethylpiperazine | 80–100 °C, 6–16 h | 70–85 | Higher yield, cleaner reaction | Requires expensive catalysts |
| Continuous Flow Process | Similar to above | Optimized flow conditions | 75–80 | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine can be contextualized against analogs with variations in the piperazine substituent or heterocyclic core. Below is a detailed comparison:
Structural Variations in Piperazine Substituents
- Key Insight : The ethyl group provides a compromise between the hydrophobicity of propyl and the polarity of methyl, optimizing interactions with hydrophobic enzyme pockets while retaining solubility .
Heterocyclic Core Modifications
- Key Insight : Pyridazine-based compounds like this compound exhibit planar geometry, favoring π-π stacking in enzyme active sites, whereas pyrimidine analogs offer additional hydrogen-bonding motifs .
Biological Activity
6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with an ethylpiperazine moiety, which is known to enhance biological activity through improved solubility and bioavailability. The synthesis typically involves the reaction of various piperazine derivatives with pyridazine precursors, often employing methods such as nucleophilic substitution or cyclization reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values in the low micromolar range.
- Lung Cancer (A549) : Exhibited a dose-dependent inhibition of cell proliferation.
In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| HDAC1 | Competitive | 0.21 |
| HDAC2 | Competitive | 0.71 |
| HDAC3 | Non-competitive | 0.84 |
These results indicate that this compound acts as a selective histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle and apoptosis.
Mechanistic Studies
Mechanistic investigations have shown that this compound interacts with the active sites of target enzymes, altering their conformation and thereby inhibiting their activity. Molecular docking studies provide insights into these interactions, revealing key binding residues that contribute to its inhibitory effects.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound resulted in significant tumor regression when combined with standard chemotherapy agents like doxorubicin.
- Toxicity Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed in liver and kidney function tests.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH₂ group at C3 and ethylpiperazine at C6) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 193.25 for C₉H₁₅N₅) .
- X-ray crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Q. Advanced
- Substituent variation : Compare analogs with different substituents (e.g., 4-fluorophenyl vs. 4,4-difluoropiperidinyl) to assess effects on bioactivity. For example, fluorinated groups may enhance blood-brain barrier penetration .
- Biological assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., serotonin receptors) using in vitro models.
- Data normalization : Control for lipophilicity (logP) and topological polar surface area (TPSA) to isolate substituent-specific effects .
What computational approaches are used to predict biological target interactions?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). For instance, the ethylpiperazine group may form hydrogen bonds with active-site residues .
- MD simulations : Assess binding stability over time (50–100 ns trajectories) to identify key interaction motifs.
- QSAR modeling : Corrogate substituent electronic properties (e.g., Hammett constants) with activity data to predict novel derivatives .
How to address discrepancies in substituent effect data across studies?
Q. Advanced
- Meta-analysis : Compare datasets from structurally related compounds (e.g., 6-(4-Fluorophenyl)pyridazin-3-amine vs. 6-(4-Methylpiperazin-1-yl) analogs). Contradictions in bioactivity may arise from assay variability (e.g., cell line differences) .
- Controlled experiments : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate substituent effects.
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish significant substituent contributions from noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
